4-Heptyloxyphenol

Description

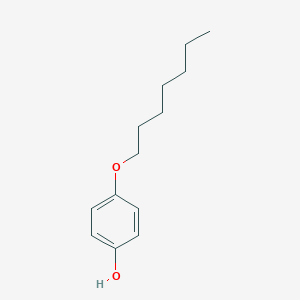

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-heptoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBABTUFXQLADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022483 | |

| Record name | 4-Heptyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-86-0 | |

| Record name | 4-(Heptyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Heptyloxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(heptyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Heptyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEPTYLOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9GSE02182 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activity of 4-Heptyloxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyphenol is an organic compound belonging to the 4-alkoxyphenol class, characterized by a phenol group substituted with a heptyloxy moiety at the para position.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, and significant biological activities. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound presents as a white to light beige or off-white crystalline powder.[2][3] It is generally stable under normal storage conditions, which recommend a cool, dry, and well-ventilated area in a sealed container at room temperature.[2][3] The compound is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13037-86-0 | [1][3] |

| Molecular Formula | C₁₃H₂₀O₂ | [1][5] |

| Molecular Weight | 208.30 g/mol | [1][5][6] |

| Appearance | White to light beige crystalline powder | [2][3] |

| Melting Point | 60-65 °C | [2][3] |

| Boiling Point | 312 °C (estimated) | [3] |

| Solubility | Insoluble in water; Soluble in DMSO (>10 mM) | [3][4] |

| pKa | 10.35 ± 0.15 (Predicted) | [2] |

| LogP | 4.01 | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques. Below are the summarized spectral data.

Table 2: 1H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.8 | m | 4H | Aromatic protons (AA'BB' system) |

| ~4.5 | s | 1H | Phenolic -OH |

| ~3.8 | t | 2H | -O-CH₂- |

| ~1.7 | m | 2H | -O-CH₂-CH₂- |

| ~1.2-1.5 | m | 8H | -(CH₂)₄- |

| ~0.9 | t | 3H | -CH₃ |

Table 3: 13C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~153.0 | C-OH (aromatic) |

| ~149.5 | C-O- (aromatic) |

| ~116.0 | CH (aromatic, ortho to -OH) |

| ~115.5 | CH (aromatic, ortho to -O-heptyl) |

| ~69.0 | -O-CH₂- |

| ~31.8 | -CH₂- |

| ~29.2 | -CH₂- |

| ~29.1 | -CH₂- |

| ~26.0 | -CH₂- |

| ~22.6 | -CH₂- |

| ~14.1 | -CH₃ |

Table 4: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (phenolic) |

| ~2850-2960 | Strong | C-H stretch (aliphatic) |

| ~1510 | Strong | C=C stretch (aromatic ring) |

| ~1230 | Strong | C-O stretch (aryl ether) |

| ~820 | Strong | C-H bend (para-disubstituted aromatic) |

Table 5: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 208 | ~50 | [M]⁺ (Molecular ion) |

| 110 | 100 | [M - C₇H₁₄]⁺ (McLafferty rearrangement) |

| 81 | ~15 | [C₆H₉]⁺ |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

A common method for the synthesis of 4-alkoxyphenols is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. For this compound, this would typically involve the mono-alkylation of hydroquinone.

Materials:

-

Hydroquinone

-

1-Bromoheptane

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (or another suitable solvent)

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve hydroquinone in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a stoichiometric amount of KOH or NaOH to the solution to form the potassium or sodium salt of hydroquinone.

-

To the resulting solution, add 1-bromoheptane dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a dilute HCl solution, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has been identified as a biologically active molecule with potential applications in endocrinology and oncology.

Inverse Agonist of Steroidogenic Factor-1 (SF-1)

This compound is a selective inverse agonist of the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1), with an IC₅₀ value in the range of 50-100 nM.[7] It has been shown to inhibit SFRE-mediated transcription.[7] This activity is selective, as the compound displays no activity at estrogen, LRH-1, ROR, ERR, or Nurr receptors.[7]

Experimental Protocol: SF-1 Inverse Agonist Assay (General)

A common method to assess SF-1 inverse agonist activity is a cell-based reporter gene assay.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T or CV-1)

-

Expression plasmids for full-length human SF-1

-

A reporter plasmid containing a luciferase gene under the control of a promoter with SF-1 response elements (SFREs)

-

A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase)

-

Cell culture medium and supplements

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the SF-1 expression plasmid, the SFRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After an appropriate incubation period, replace the transfection medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for a further 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Effects on Steroidogenesis in Bovine Granulosa Cells

Studies have indicated that this compound affects the secretion of estradiol and oxytocin from bovine granulosa cells.[7] This suggests a potential role for this compound in modulating ovarian function.

Experimental Protocol: Treatment of Bovine Granulosa Cells (General)

Materials:

-

Bovine ovaries obtained from a local abattoir

-

Cell culture medium (e.g., DMEM/F-12) supplemented with serum, antibiotics, and appropriate growth factors

-

This compound

-

Reagents for hormone assays (e.g., ELISA or RIA kits for estradiol and oxytocin)

Procedure:

-

Aspirate granulosa cells from small to medium-sized ovarian follicles.

-

Wash and culture the granulosa cells in a suitable culture medium until they reach a desired confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).

-

Collect the culture medium at the end of the treatment period.

-

Measure the concentrations of estradiol and oxytocin in the collected medium using specific immunoassays.

-

Analyze the data to determine the effect of this compound on hormone secretion.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

This compound has been reported to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which may contribute to its potential anti-cancer properties.[8] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10] Inhibition of this pathway can lead to decreased cell proliferation.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory tract irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or under a fume hood. In case of contact, flush the affected area with plenty of water.[3]

Conclusion

This compound is a compound with well-defined chemical and physical properties and notable biological activities. Its role as a selective SF-1 inverse agonist and its potential to modulate steroidogenesis and inhibit EGFR signaling make it a compound of interest for further research in endocrinology and oncology. This guide provides a foundational resource for scientists and researchers to support their work with this compound.

References

- 1. 4-(Heptyloxy)phenol | C13H20O2 | CID 25641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound(13037-86-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. KEGG COMPOUND: C14236 [genome.jp]

- 7. This compound | 13037-86-0 [chemicalbook.com]

- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small-cell lung cancer: results and open issues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Heptyloxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Heptyloxyphenol, a significant organic compound with applications in various research fields. The information is presented to be a valuable resource for laboratory work and drug development, with a focus on quantitative data, experimental methodologies, and the visualization of related biological and experimental processes.

Physical and Chemical Properties of this compound

This compound is an aromatic ether that presents as a white to light beige crystalline powder or an off-white powder.[1][2][3] Depending on its purity and the ambient temperature, it can also appear as a colorless to pale yellow liquid or solid.[4] Its chemical structure consists of a phenol group substituted with a heptyloxy group at the para position. This structure imparts hydrophobic properties due to the long alkyl chain, making it soluble in organic solvents and insoluble in water.[1][4]

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀O₂ | [1][2][4][5][6] |

| Molecular Weight | 208.3 g/mol | [1][6] |

| Melting Point | 60-65 °C | [1][2][3][7][8] |

| Boiling Point | 307.5-312 °C (some values are estimates) | [1][2][3][7][8] |

| Appearance | Off-white to light beige crystalline powder | [1][2][3] |

| Solubility in Water | Insoluble | [1] |

| Solubility in DMSO | > 10 mM; 100 mg/mL (480.08 mM) | [2][5][8] |

| Partition Coefficient (LogP) | 4.01 - 4.54 | [1][9] |

| pKa | 9.93 - 10.35 (Predicted) | [2][3][7][8][9] |

| Density | 0.9962 g/cm³ (rough estimate) | [2][3][7][8] |

| Refractive Index | 1.4860 (estimate) | [2][3][7][8] |

| Flash Point | 144.8 °C | [7] |

| Vapor Pressure | 0.000123 mmHg at 25 °C | [7] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[2] A pure compound typically melts over a narrow range of 1-2°C.[10]

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][7]

-

Apparatus: The capillary tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube filled with mineral oil or a digital melting point apparatus).[2][7]

-

Procedure: The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[2]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[2][3]

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature or for which a boiling point is required, the Thiele tube method is a common microscale technique.

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid like mineral oil.

-

Procedure: The Thiele tube is heated gently. As the liquid in the test tube boils, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

-

Data Recording: The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.

Solubility Determination

Solubility tests provide information about the presence of polar or nonpolar functional groups.

-

Procedure for Water Solubility: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube. Water (e.g., 0.75 mL) is added in small portions, and the tube is shaken vigorously after each addition. The compound is classified as soluble or insoluble based on whether a homogeneous solution is formed.

-

Procedure for DMSO Solubility: A similar procedure is followed using dimethyl sulfoxide (DMSO) as the solvent. For quantitative measurements, a saturated solution is prepared, filtered to remove undissolved solid, and the concentration of the filtrate is determined using a technique like UV-Vis spectroscopy or HPLC.

Visualizing Molecular Interactions and Experimental Workflows

Biological Pathway: Modulation of Steroidogenic Factor-1 (SF-1) Signaling

This compound has been identified as a modulator of Steroidogenic Factor-1 (SF-1), a nuclear receptor crucial for the regulation of adrenal and gonadal development and function.[2][3] It can act as either an agonist or an inverse agonist, influencing the transcription of genes involved in steroidogenesis.[2][3]

Caption: SF-1 signaling pathway and the modulatory role of this compound.

Experimental Workflow: Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a solid organic compound.

Caption: Workflow for determining the melting point of a crystalline solid.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. Role of Epidermal Growth Factor Receptor (EGFR) and Its Ligands in Kidney Inflammation and Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High- and low-affinity epidermal growth factor receptor-ligand interactions activate distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor Signaling Disruption by Endocrine and Metabolic Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolving the EGF-EGFR interaction characteristics through a multiple-temperature, multiple-inhibitor, real-time interaction analysis approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.tcsedsystem.edu [search.tcsedsystem.edu]

- 7. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4″-Alkyl EGCG Derivatives Induce Cytoprotective Autophagy Response by Inhibiting EGFR in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatotoxicity of epidermal growth factor receptor - tyrosine kinase inhibitors (EGFR-TKIs) | Semantic Scholar [semanticscholar.org]

- 10. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Heptyloxyphenol: Molecular Structure, Properties, and Biological Activity

Executive Summary: This document provides a comprehensive technical overview of 4-Heptyloxyphenol (CAS: 13037-86-0), a para-substituted phenolic compound. It details the molecule's structure, physicochemical properties, and key biological activities, including its roles as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a selective inverse agonist of Steroidogenic Factor-1 (SF-1), and an antibacterial agent. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic and synthetic potential of this compound. All quantitative data is summarized in tables for clarity, and key biological pathways and experimental workflows are visualized.

Introduction

This compound is an organic compound characterized by a phenol structure where the hydroxyl group is para to a heptyloxy substituent.[1] Classified as a 4-alkoxyphenol and an aromatic ether, its structure consists of a polar phenolic head and a long, nonpolar seven-carbon alkyl chain, rendering it hydrophobic and soluble in organic solvents.[1] This amphiphilic nature makes it a person of interest as an intermediate in the synthesis of surfactants and other functional materials.[1] More recently, this compound has garnered attention in the scientific community for its distinct biological activities, which suggest potential applications in oncology, endocrinology, and microbiology.

Molecular Structure and Identification

The fundamental structure of this compound consists of a benzene ring functionalized with a hydroxyl (-OH) group and a heptyloxy (-OC7H15) group at positions 1 and 4, respectively. The presence of the hydroxyl group allows for hydrogen bonding, while the long alkyl chain enhances its lipophilicity.[1]

| Identifier | Value |

| IUPAC Name | 4-(heptyloxy)phenol[2] |

| CAS Number | 13037-86-0[1][2] |

| Molecular Formula | C13H20O2[1][3] |

| Molecular Weight | 208.30 g/mol [2][3] |

| SMILES | CCCCCCCOC1=CC=C(C=C1)O[2] |

| InChI | InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3[1][2] |

| InChIKey | HZBABTUFXQLADL-UHFFFAOYSA-N[1][2] |

| Synonyms | p-(Heptyloxy)phenol, Hydroquinone Mono-n-heptyl Ether, 4-heptoxyphenol[1][2][4] |

Physicochemical Properties

This compound typically presents as a white to light-beige crystalline powder or a colorless to pale yellow solid, depending on purity and temperature.[1][4][5] It is stable under normal conditions and insoluble in water.[6]

| Property | Value | Reference |

| Melting Point | 60-65 °C | [4][6] |

| Boiling Point | ~307.5-312 °C (estimate) | [4][6] |

| Density | ~0.9962 g/cm³ (estimate) | [4] |

| pKa | 10.35 ± 0.15 (Predicted) | [4] |

| LogP (Partition Coeff.) | 4.01 | [6] |

Biological Activity and Mechanism of Action

This compound exhibits multiple biological activities by interacting with specific cellular targets.

Anticancer and Antiproliferative Effects

The compound has been shown to inhibit the growth of various cancer cells and has been used as a chemotherapeutic agent in animal models.[7] Its primary mechanisms include:

-

EGFR Signaling Inhibition : this compound binds to protein tyrosine kinase, leading to the reversible inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][7] This action can result in decreased cell proliferation and a reduction in tumor size.[1][7]

-

Progesterone Receptor Inhibition : The molecule also acts as an inhibitor of progesterone receptors, which may be beneficial in reducing side effects associated with hormone therapies.[1][7]

Figure 1: EGFR Signaling Inhibition by this compound.

Endocrine Activity

This compound is a selective inverse agonist at the orphan nuclear receptor Steroidogenic Factor-1 (SF-1), a key regulator of steroid hormone production.[4][5]

-

Activity : It demonstrates an IC50 value of 50-100 nM for SF-1.[4][5]

-

Selectivity : It shows no significant activity at other nuclear receptors, including estrogen, LRH-1, ROR, ERR, or Nurr receptors.[4][5]

Figure 2: Summary of this compound's Biological Targets.

Antibacterial Activity

The compound has demonstrated antibacterial properties against several bacterial strains.[8]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Porphyromonas gingivalis | 0.10 mM |

| Streptococcus artemidis | 0.21 mM |

| Streptococcus sobrinus | 0.14 mM |

Experimental Protocols and Methodologies

While detailed, step-by-step experimental protocols are not available from the cited sources, the fundamental methodologies used to determine the biological activities of this compound can be described.

Determination of Antibacterial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) values were likely determined using a standard broth microdilution method. This protocol involves preparing serial dilutions of this compound in a liquid growth medium, inoculating with a standardized bacterial suspension, and incubating under appropriate conditions. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Figure 3: Generalized Workflow for an MIC Assay.

Receptor-Ligand Interaction Assays

The characterization of this compound as an SF-1 inverse agonist with a specific IC50 value would typically involve cell-based reporter assays. In such an experiment, a host cell line is engineered to express the SF-1 receptor and a reporter gene (e.g., luciferase) linked to an SF-1-responsive promoter. The cells are treated with a known SF-1 agonist to induce reporter activity, followed by varying concentrations of this compound. The concentration at which the compound inhibits 50% of the agonist-induced activity is determined as the IC50.

Safety and Handling

This compound is classified as an irritant and may pose some carcinogenic risk to humans.[1][4][7] Standard laboratory safety precautions should be observed.

| Safety Information | Details |

| Hazard Codes | Xi (Irritant)[4] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system, and skin[4] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection.[4] |

| Stability | Stable under normal temperatures and pressures[6] |

| Incompatibilities | Oxidizing agents, acid chlorides, acid anhydrides[6] |

| Carcinogen Classification | Category IIB[1][7] |

Conclusion

This compound is a multifunctional molecule with well-defined physicochemical properties and diverse biological activities. Its ability to selectively modulate key cellular targets such as the EGFR signaling pathway and the SF-1 nuclear receptor, combined with its antibacterial properties, makes it a valuable compound for further investigation. For drug development professionals, its potential as a scaffold for novel therapeutics in oncology and endocrinology warrants exploration. For researchers and scientists, it serves as a useful tool for studying specific biological pathways.

References

- 1. CAS 13037-86-0: 4-(Heptyloxy)phenol | CymitQuimica [cymitquimica.com]

- 2. 4-(Heptyloxy)phenol | C13H20O2 | CID 25641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 13037-86-0 [chemicalbook.com]

- 6. This compound(13037-86-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | 13037-86-0 | FH61836 | Biosynth [biosynth.com]

- 8. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: 4-Heptyloxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Heptyloxyphenol, a versatile organic compound with significant applications in various research and development fields. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in key biological pathways.

Chemical Identity

Synonyms

This compound is also known by several other names in scientific literature and commercial catalogs. These include:

Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀O₂ | [1] |

| Molecular Weight | 208.30 g/mol | [2] |

| Melting Point | 60-65 °C | |

| Boiling Point | ~307.5-312 °C | |

| Appearance | White to light beige crystalline powder | |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| pKa | ~10.35 ± 0.15 (Predicted) | |

| LogP | 4.01 |

Biological Activity and Signaling Pathways

This compound is recognized for its interaction with key cellular signaling pathways, making it a compound of interest in endocrinology and oncology research.

Modulation of Steroidogenic Factor-1 (SF-1)

This compound is described as a selective inverse agonist or agonist of the orphan nuclear receptor Steroidogenic Factor-1 (SF-1), with a reported IC₅₀ value between 50-100 nM. SF-1 is a crucial transcription factor in the development and function of the adrenal glands and gonads. By modulating SF-1 activity, this compound can influence the transcription of genes involved in steroidogenesis. It reportedly shows no significant activity at other receptors such as estrogen, LRH-1, ROR, ERR, or Nurr receptors.

Caption: Logical workflow of this compound modulating Steroidogenic Factor-1 (SF-1) activity.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The compound has also been shown to inhibit Epidermal Growth Factor Receptor (EGFR) signaling. It binds to the protein tyrosine kinase associated with EGFR, which can lead to a decrease in cell proliferation. This mechanism is a key target in the development of anticancer therapeutics.

Caption: Diagram showing the inhibitory effect of this compound on the EGFR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound.

Synthesis via Williamson Ether Synthesis (General Protocol)

The Williamson ether synthesis is a common and effective method for preparing ethers. This protocol describes the synthesis of this compound from hydroquinone and a suitable 1-haloheptane (e.g., 1-bromoheptane).

Materials:

-

Hydroquinone (p-dihydroxybenzene)

-

1-Bromoheptane (or 1-chloroheptane)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Solvent (e.g., Ethanol, Acetone, or Dimethylformamide)

-

Diethyl ether or other extraction solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

-

Deprotonation: In a round-bottom flask, dissolve hydroquinone in the chosen solvent. Add a stoichiometric equivalent of a base (e.g., NaOH) to deprotonate one of the phenolic hydroxyl groups, forming the phenoxide. Using an excess of hydroquinone relative to the base can favor mono-alkylation.

-

Nucleophilic Substitution: Add 1-bromoheptane to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salt) is present, it can be removed by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel. If the solvent is water-miscible, add water and an immiscible organic solvent like diethyl ether to extract the product. Wash the organic layer sequentially with water, dilute HCl (to neutralize any remaining base), and saturated sodium bicarbonate solution.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cell line (e.g., cancer cell line for EGFR inhibition studies)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the concentration of this compound to determine the IC₅₀ value.

Determination of Antibacterial Activity (MIC Assay)

This compound has demonstrated antibacterial properties. The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method.

Materials:

-

Bacterial strains (e.g., P. gingivalis, S. artemidis)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

This compound stock solution

-

Positive control antibiotic

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium to achieve a range of concentrations.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm. The reported MIC values for this compound against P. gingivalis, S. artemidis, and Str. sobrinus are 0.10 mM, 0.21 mM, and 0.14 mM, respectively.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. actascientific.com [actascientific.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. Williamson Synthesis [organic-chemistry.org]

- 7. medchemexpress.com [medchemexpress.com]

Synthesis of 4-Heptyloxyphenol from Hydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-heptyloxyphenol from hydroquinone, a significant compound in various research fields, including its role as an inverse agonist of Steroidogenic Factor 1 (SF-1). This document provides comprehensive experimental protocols, quantitative data, and visualizations of the synthesis workflow and a relevant biological pathway to support research and development activities.

Introduction

This compound, also known as hydroquinone monoheptyl ether, is an organic compound of interest for its potential applications in medicinal chemistry and materials science. Its synthesis from hydroquinone is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers. This guide will focus on the practical aspects of this synthesis, including a detailed experimental protocol, purification methods, and characterization data. Furthermore, it will delve into the biological significance of this compound by illustrating its interaction with the Steroidogenic Factor 1 (SF-1) signaling pathway.

Synthesis of this compound

The synthesis of this compound from hydroquinone is achieved through a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of hydroquinone to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, a heptyl halide) to form the desired ether.[1][2]

Reaction Scheme

The overall reaction is as follows:

Diagram of the Synthesis Pathway

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Hydroquinone

-

1-Bromoheptane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Addition of Alkyl Halide: While stirring vigorously, add 1-bromoheptane (1.1 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 1 M HCl (2 x 30 mL), followed by brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.[3][4][5][6]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₂ | [7] |

| Molecular Weight | 208.30 g/mol | [7] |

| Melting Point | 61-63 °C | - |

| Boiling Point | 325.3 °C at 760 mmHg | - |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.78-6.72 (m, 4H, Ar-H), 4.55 (s, 1H, -OH), 3.88 (t, J = 6.6 Hz, 2H, -OCH₂-), 1.76 (p, J = 6.8 Hz, 2H, -OCH₂CH ₂-), 1.48-1.25 (m, 8H, -(CH₂)₄-), 0.90 (t, J = 6.8 Hz, 3H, -CH₃) | - |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 153.2, 149.8, 115.9, 115.3, 68.8, 31.8, 29.4, 29.2, 26.0, 22.6, 14.1 | - |

| IR (KBr, cm⁻¹) ν | 3350 (-OH), 2925, 2855 (C-H), 1510 (C=C, aromatic), 1230 (C-O, ether), 825 (p-disubstituted benzene) | - |

| Mass Spectrum (EI, m/z) | 208 (M⁺), 110 (base peak) | - |

| Typical Yield | 70-85% | - |

Note: NMR and IR data are predicted based on typical values for similar structures and may vary slightly based on experimental conditions.

Biological Activity: Inverse Agonism of Steroidogenic Factor 1

This compound has been identified as a potent and selective inverse agonist of Steroidogenic Factor 1 (SF-1).[8] SF-1 is a nuclear receptor that plays a crucial role in the development and function of the adrenal glands and gonads, primarily by regulating the transcription of genes involved in steroidogenesis.[9][10][11][12]

As an inverse agonist, this compound reduces the constitutive activity of SF-1, thereby downregulating the expression of its target genes.[8] This modulation of SF-1 activity has potential therapeutic implications in diseases where SF-1 is dysregulated.[11]

SF-1 Signaling Pathway Diagram

Caption: Simplified signaling pathway of Steroidogenic Factor 1 (SF-1) and its inhibition.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from hydroquinone, a process of significant interest to researchers in drug development and related scientific fields. The detailed experimental protocol, coupled with quantitative data and workflow visualizations, offers a practical resource for the laboratory synthesis of this compound. Furthermore, the elucidation of its role as an inverse agonist of SF-1 highlights its importance as a tool for studying steroidogenesis and as a potential lead for the development of novel therapeutics.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. 4-(Heptyloxy)phenol | C13H20O2 | CID 25641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identification of the first synthetic steroidogenic factor 1 inverse agonists: pharmacological modulation of steroidogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. endocrine.org [endocrine.org]

- 11. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 4-Heptyloxyphenol: An In-Depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Heptyloxyphenol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information (NMR, IR, and Mass Spectrometry), experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.77 | d | 2H | Ar-H ortho to OH |

| 6.71 | d | 2H | Ar-H ortho to O-Alkyl |

| 4.75 | s | 1H | Ar-OH |

| 3.87 | t | 2H | -O-CH₂- |

| 1.74 | p | 2H | -O-CH₂-CH₂- |

| 1.42 | m | 2H | -O-(CH₂)₂-CH₂- |

| 1.31 | m | 6H | -(CH₂)₃-CH₃ |

| 0.89 | t | 3H | -CH₃ |

d: doublet, t: triplet, p: pentet, m: multiplet, s: singlet

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 153.2 | C-O (Aromatic) |

| 149.8 | C-OH (Aromatic) |

| 116.1 | CH (Aromatic) |

| 115.5 | CH (Aromatic) |

| 68.8 | -O-CH₂- |

| 31.8 | -CH₂- |

| 29.3 | -CH₂- |

| 29.1 | -CH₂- |

| 26.0 | -CH₂- |

| 22.6 | -CH₂- |

| 14.1 | -CH₃ |

Infrared (IR) Spectroscopy

The solid sample was analyzed, and the following characteristic absorption bands were observed.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3390 | Strong, Broad | O-H stretch (phenolic) |

| 2925, 2855 | Strong, Sharp | C-H stretch (aliphatic) |

| 1510 | Strong, Sharp | C=C stretch (aromatic ring) |

| 1230 | Strong, Sharp | C-O stretch (aryl ether) |

| 825 | Strong, Sharp | p-disubstituted benzene (C-H out-of-plane bend) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 208 | 45 | [M]⁺ (Molecular Ion) |

| 110 | 100 | [HOC₆H₄O]⁺ |

| 81 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques for the characterization of organic compounds.

NMR Spectroscopy

A solution of this compound was prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

IR Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of this compound was prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample was intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

Mass Spectrometry

Mass spectral analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized, typically by electron ionization (EI). The resulting ions were separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

4-Heptyloxyphenol: A Technical Guide to its Role as an Aromatic Ether in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptyloxyphenol, a key aromatic ether, is gaining significant attention within the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its role as a modulator of critical signaling pathways. Detailed experimental protocols for its synthesis and biological evaluation are presented to facilitate further research and development. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is an organic compound characterized by a phenol ring substituted with a heptyloxy group at the para position.[1] This structure classifies it as an aromatic ether. The presence of both a hydrophobic alkyl chain and a polar hydroxyl group imparts amphiphilic properties to the molecule, influencing its solubility and interaction with biological targets.[1] Its primary roles of interest in drug discovery stem from its activity as a selective inverse agonist of Steroidogenic Factor-1 (SF-1) and as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. These activities position this compound as a promising lead compound for the development of novel therapeutics in oncology and endocrinology.

Chemical and Physical Properties

This compound is typically a white to light beige crystalline powder at room temperature.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₂ | [2] |

| Molecular Weight | 208.30 g/mol | [2] |

| CAS Number | 13037-86-0 | [1] |

| IUPAC Name | 4-(heptyloxy)phenol | [2] |

| SMILES | CCCCCCCOC1=CC=C(C=C1)O | [1] |

| Melting Point | 60-63 °C | [1] |

| Appearance | White to light beige crystalline powder | [1] |

| Solubility | Soluble in organic solvents such as DMSO and ethanol; sparingly soluble in water. | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol, in this case, hydroquinone (a source of the 4-hydroxyphenoxide ion), followed by a nucleophilic substitution reaction with an alkyl halide, 1-bromoheptane.

Synthesis Workflow

Synthesis workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure adapted from general methods for the synthesis of m-aryloxy phenols.[3][4]

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone or DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

-

Addition of Alkyl Halide:

-

Slowly add 1-bromoheptane (1.0-1.1 equivalents) to the reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Spectroscopic Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods. Representative data is summarized below.[5][6][7][8][9]

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.78 (d, J=8.8 Hz, 2H, Ar-H), 6.72 (d, J=8.8 Hz, 2H, Ar-H), 4.75 (s, 1H, -OH), 3.88 (t, J=6.6 Hz, 2H, -OCH₂-), 1.76 (quint, J=6.8 Hz, 2H, -OCH₂CH₂-), 1.48-1.25 (m, 8H, -(CH₂)₄-), 0.90 (t, J=6.8 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 153.2, 149.8, 116.0, 115.8, 69.0, 31.8, 29.3, 29.1, 26.0, 22.6, 14.1 |

| IR (KBr, cm⁻¹) | 3350-3450 (br, O-H stretch), 2925, 2855 (C-H stretch), 1510 (C=C aromatic stretch), 1230 (C-O ether stretch), 825 (para-disubstituted C-H bend) |

| Mass Spectrometry (EI) | m/z (%): 208 (M⁺, 100), 110 (70), 97 (40) |

Biological Activity and Role in Drug Discovery

This compound has emerged as a molecule of interest due to its modulatory effects on key cellular signaling pathways.

Inverse Agonist of Steroidogenic Factor-1 (SF-1)

Steroidogenic Factor-1 (SF-1) is a nuclear receptor that plays a crucial role in the development and function of the adrenal glands and gonads. It is a constitutively active transcription factor, meaning it promotes gene expression even in the absence of a bound ligand. In certain pathologies, such as adrenocortical carcinoma, SF-1 is often overexpressed and contributes to tumor cell proliferation.

An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response. This compound has been identified as a selective inverse agonist of SF-1, with a reported IC₅₀ in the range of 50-100 nM. By binding to SF-1, it reduces its constitutive activity, thereby downregulating the expression of SF-1 target genes involved in steroidogenesis and cell proliferation.

SF-1 signaling and its inhibition by this compound.

This protocol is based on standard methods for assessing nuclear receptor activity.[10][11][12][13][14]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or a relevant steroidogenic cell line) in appropriate media.

-

Co-transfect the cells with an expression vector for SF-1 and a reporter plasmid containing a luciferase gene under the control of a promoter with SF-1 response elements. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After transfection, plate the cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After an incubation period (typically 24-48 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

-

Inhibitor of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

This compound has been shown to inhibit EGFR signaling, which may contribute to its anti-proliferative effects in cancer cells. The exact mechanism of inhibition is an area of ongoing research but is thought to involve interference with the receptor's kinase activity or its downstream signaling components.

EGFR signaling and its inhibition by this compound.

This protocol is based on standard Western blotting procedures.[15][16][17][18]

-

Cell Culture and Treatment:

-

Culture a cancer cell line with high EGFR expression (e.g., A431) in appropriate media.

-

Serum-starve the cells to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with EGF to induce EGFR phosphorylation.

-

-

Protein Extraction:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot and perform densitometry analysis to quantify the levels of phosphorylated EGFR relative to total EGFR and a loading control (e.g., β-actin).

-

This protocol outlines a common method for assessing the effect of a compound on cell viability and proliferation.[19][20][21][22]

-

Cell Seeding:

-

Seed a relevant cancer cell line (e.g., A431) in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or a vehicle control.

-

-

Incubation:

-

Incubate the cells for a period of 48-72 hours.

-

-

Viability Assay:

-

Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value.

-

Conclusion

This compound serves as a compelling example of an aromatic ether with significant potential in drug discovery. Its well-defined chemical properties and straightforward synthesis make it an accessible tool for researchers. The dual activity of this compound as a selective inverse agonist of SF-1 and an inhibitor of the EGFR signaling pathway highlights its potential for the development of novel therapeutics for a range of diseases, including cancer and endocrine disorders. The detailed protocols provided in this guide are intended to empower researchers to further explore the therapeutic promise of this compound and its analogs.

References

- 1. CAS 13037-86-0: 4-(Heptyloxy)phenol | CymitQuimica [cymitquimica.com]

- 2. 4-(Heptyloxy)phenol | C13H20O2 | CID 25641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. youtube.com [youtube.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. rsc.org [rsc.org]

- 10. assaygenie.com [assaygenie.com]

- 11. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Luciferase Assay System Protocol [worldwide.promega.com]

- 14. labbox.es [labbox.es]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. apexbt.com [apexbt.com]

- 22. ptglab.com [ptglab.com]

An In-Depth Technical Guide to 4-Heptyloxyphenol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptyloxyphenol, a significant organic compound, has garnered attention across various scientific disciplines for its unique properties and versatile applications. This technical guide provides a comprehensive overview of this compound, detailing its discovery and historical context, synthesis, and physicochemical properties. It further explores its applications as a crucial intermediate in the synthesis of liquid crystals, its role in polymer chemistry, and its notable biological activities, including its function as an antibacterial agent and a modulator of key signaling pathways. This document consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate complex chemical and biological processes, serving as an essential resource for professionals in research and development.

Introduction

This compound, also known as p-(heptyloxy)phenol, is an aromatic ether that belongs to the class of 4-alkoxyphenols.[1] Its molecular structure, featuring a heptyl chain attached to a hydroquinone moiety, imparts a unique combination of hydrophobic and hydrophilic characteristics. While the exact date and discoverer of its first synthesis are not prominently documented in readily available literature, its significance emerged with the advancement of material science and pharmacology. It is notably recognized in scientific literature under the identifier AC-45594, where it was identified as a potent and selective inverse agonist of Steroidogenic Factor-1 (SF-1).[2] This discovery has positioned this compound as a valuable tool in endocrinology and cancer research. Furthermore, its application as a precursor in the synthesis of liquid crystals underscores its importance in materials science.

Physicochemical Properties

This compound is a white to light beige crystalline powder at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₂ | [4] |

| Molecular Weight | 208.30 g/mol | [4] |

| CAS Number | 13037-86-0 | [4] |

| Melting Point | 60-63 °C | [3] |

| Boiling Point | 307.5 °C (estimated) | [3] |

| Density | 0.9962 g/cm³ (estimated) | [3] |

| Refractive Index | 1.4860 (estimated) | [3] |

| pKa | 10.35 ± 0.15 (predicted) | [3] |

| LogP | 4.54 (predicted) |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of this compound, hydroquinone is mono-alkylated using a 1-haloheptane.

General Synthesis Pathway

The synthesis of this compound via Williamson ether synthesis is depicted below. Hydroquinone is deprotonated by a base to form the phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide (1-bromoheptane) to form the ether linkage.

References

4-Heptyloxyphenol: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for 4-Heptyloxyphenol (CAS No. 13037-86-0). The information is compiled from various safety data sheets and publicly available scientific databases. It is intended to inform researchers and professionals working with this compound about its potential hazards, handling procedures, and emergency responses. A significant lack of in-depth toxicological data necessitates a cautious approach to its handling and use.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C13H20O2 | [1] |

| Molecular Weight | 208.3 g/mol | [1] |

| Appearance | Off-white to light beige crystalline powder | [2][3] |

| Melting Point | 60-65 °C (140-149 °F) | [3] |

| Boiling Point | 312 °C (593.6 °F) (estimate) | |

| Solubility in Water | Insoluble | |

| Partition Coefficient (LogP) | 4.01 | |

| pKa | 10.35 ± 0.15 (Predicted) | [3] |

Hazard Identification and Classification

This compound is classified as an irritant. The following table details its Globally Harmonized System (GHS) classification.

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [4][5] |

Signal Word: Warning[5]

Hazard Pictogram:

Toxicological Information

While specific quantitative data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not available, information on its biological activity and the toxicity of related compounds can provide some insight into its potential hazards.

Biological Activity:

-

Acts as a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1) with an IC50 of 50-100 nM[3][6].

-

It has shown antibacterial activity against Porphyromonas gingivalis, Streptococcus artemidis, and Streptococcus sobrinus with MIC values of 0.10, 0.21, and 0.14 mM, respectively[7].

-

Some sources suggest it may inhibit epidermal growth factor receptor (EGFR) signaling[1].

The toxicological significance of these activities has not been fully elucidated.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the reviewed literature. However, standardized guidelines for assessing skin and eye irritation are established by organizations like the Organisation for Economic Co-operation and Development (OECD). Researchers conducting new toxicological assessments on this compound would likely follow these or similar protocols.

General Experimental Workflow for Irritation Testing

The following diagram illustrates a general workflow for assessing the irritation potential of a chemical like this compound, based on standard testing strategies.

Caption: General workflow for skin and eye irritation testing.

Potential Signaling Pathways in Toxicity

The precise signaling pathways for the toxicity of this compound are not documented. However, based on the known effects of other phenolic compounds on skin, a potential mechanism for skin irritation and depigmentation can be hypothesized. This involves interactions with melanocytes, the pigment-producing cells in the skin.

The following diagram illustrates a potential pathway for phenol-induced melanocyte toxicity.

Caption: Potential mechanism of phenol-induced melanocyte toxicity.

Safe Handling and Exposure Control

Due to the irritant nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust[2].

-

Use local exhaust ventilation to control airborne concentrations[2].

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133)[2].

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure[2].

-

Respiratory Protection: If dust is generated, use a NIOSH or EN 149 approved respirator[2].

Handling and Storage:

-

Avoid contact with eyes, skin, and clothing[2].

-

Minimize dust generation and accumulation[2].

-

Keep the container tightly closed when not in use[2].

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, acid chlorides, and acid anhydrides.

-

Wash hands thoroughly after handling[2].

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately. | [2] |

| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. | [2] |

| Eye Contact | Get medical aid immediately. Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [2] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [2] |

Spills and Disposal

Accidental Release Measures:

-

Use proper personal protective equipment as indicated in Section 6[2].

-

Clean up spills immediately. Sweep up or absorb the material, then place it into a suitable clean, dry, closed container for disposal[2].

-

Avoid generating dusty conditions[2].

Disposal:

-

Dispose of waste and contaminated materials in accordance with applicable regional, national, and local laws and regulations[8].

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.

-

Incompatible Materials: Oxidizing agents, acid chlorides, acid anhydrides.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, acrid smoke and fumes, and irritating vapors may be generated during a fire.

Data Gaps and Future Research

This review highlights a significant lack of publicly available, in-depth toxicological data for this compound. To ensure the safety of researchers and enable a more complete risk assessment, further studies are needed in the following areas:

-

Acute Toxicity: Determination of LD50 and LC50 values.

-

Chronic Toxicity: Studies on the effects of long-term, low-level exposure.

-

Genotoxicity and Carcinogenicity: In vitro and in vivo assays to assess mutagenic and carcinogenic potential.

-

Reproductive and Developmental Toxicity: Evaluation of potential effects on fertility and embryonic development.

-

Toxicokinetics: Studies on the absorption, distribution, metabolism, and excretion of the compound.

-

Mechanism of Action: Elucidation of the specific signaling pathways involved in its toxic effects.

Researchers are strongly advised to treat this compound as a substance with unknown long-term health effects and to handle it with the utmost care.

References

- 1. 4-Tertiary butyl phenol exposure sensitizes human melanocytes to dendritic cell-mediated killing: relevance to vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minocycline protects melanocytes against H2O2-induced cell death via JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Tertiary Butyl Phenol Exposure Sensitizes Human Melanocytes to Dendritic Cell-Mediated Killing: Relevance to Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of melanocytes-specific cytotoxicity induced by phenol compounds having a prooxidant effect, relating to the appearance of leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro tumor necrosis factor cytotoxicity in Hep G2 liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Heptyloxyphenol: A Technical Guide to its Biological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptyloxyphenol is a phenolic compound that has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action in biological systems. The primary focus is its role as a selective inverse agonist of Steroidogenic Factor-1 (SF-1), a key regulator of endocrine function and steroidogenesis. Additionally, this document explores its antibacterial properties against specific oral pathogens. Information on its potential, though less substantiated, interactions with the Epidermal Growth Factor Receptor (EGFR) and progesterone receptors is also discussed. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further research into this compound.

Core Mechanism of Action: Inverse Agonism of Steroidogenic Factor-1 (SF-1)

The most well-documented mechanism of action for this compound is its role as a selective inverse agonist of the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1). SF-1 is a critical transcription factor for the development and function of the adrenal glands and gonads, and it plays a pivotal role in regulating the expression of genes involved in steroid hormone production (steroidogenesis).

Unlike a traditional antagonist that simply blocks an agonist from binding, an inverse agonist reduces the constitutive activity of a receptor. SF-1 exhibits such constitutive activity, meaning it is active even in the absence of a bound ligand. This compound binds to SF-1 and stabilizes it in an inactive conformation, thereby suppressing its baseline level of transcriptional activity. This inhibitory effect on SF-1 leads to a downstream reduction in the expression of steroidogenic enzymes.

Signaling Pathway